
2,2-Bis(bromomethyl)propane-1,3-diol;propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
2,2-Bis(bromomethyl)propane-1,3-diol can be synthesized from octanoic acid. The synthesis involves bromination reactions where bromine atoms are introduced into the molecular structure . The reaction conditions typically require controlled temperatures and the presence of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of 2,2-bis(bromomethyl)propane-1,3-diol involves large-scale bromination processes. These processes are designed to maximize yield and purity while minimizing the production of unwanted by-products. The compound is then purified through various techniques such as crystallization and distillation to achieve the required quality for commercial use .
化学反应分析
Types of Reactions
2,2-Bis(bromomethyl)propane-1,3-diol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form aldehydes or ketones.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen, resulting in the formation of alcohols.
Substitution: The bromine atoms in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include various brominated derivatives, alcohols, and aldehydes. These products have different applications in the chemical industry, including the production of flame retardants and other specialty chemicals .
科学研究应用
2,2-Bis(bromomethyl)propane-1,3-diol has several scientific research applications:
Chemistry: It is used as a flame retardant in unsaturated polyester resins and rigid polyurethane foam.
Biology: The compound’s carcinogenic properties make it a subject of study in toxicology and cancer research.
Medicine: Research is ongoing to understand the compound’s effects on human health and its potential therapeutic applications.
作用机制
The mechanism by which 2,2-bis(bromomethyl)propane-1,3-diol exerts its effects involves its interaction with cellular components. The compound can cause DNA damage, leading to mutations and carcinogenesis. It is also known to induce oxidative stress, which can result in cellular damage and apoptosis . The molecular targets and pathways involved in these processes are still being studied, but they likely include key regulatory proteins and enzymes involved in cell cycle control and DNA repair .
相似化合物的比较
Similar Compounds
- 1,3-Dibromo-2,2-dihydroxymethylpropane
- 1,3-Dibromo-2,2-dimethylolpropane
- 2,2-Dibromomethyl-1,3-propanediol
- Dibromoneopentyl glycol
- Pentaerythritol dibromide
- Pentaerythritol dibromohydrin
Uniqueness
2,2-Bis(bromomethyl)propane-1,3-diol is unique due to its specific molecular structure, which provides it with distinct flame-retardant properties. Its ability to form stable brominated derivatives makes it particularly effective in applications requiring high thermal stability and flame resistance . Additionally, its carcinogenic and genotoxic properties set it apart from other similar compounds, making it a significant subject of study in toxicology and environmental health research .
属性
CAS 编号 |
52202-88-7 |
|---|---|
分子式 |
C11H22Br2O6 |
分子量 |
410.10 g/mol |
IUPAC 名称 |
2,2-bis(bromomethyl)propane-1,3-diol;propanoic acid |
InChI |
InChI=1S/C5H10Br2O2.2C3H6O2/c6-1-5(2-7,3-8)4-9;2*1-2-3(4)5/h8-9H,1-4H2;2*2H2,1H3,(H,4,5) |
InChI 键 |
ZGYSIPYNIJZEEE-UHFFFAOYSA-N |
规范 SMILES |
CCC(=O)O.CCC(=O)O.C(C(CO)(CBr)CBr)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



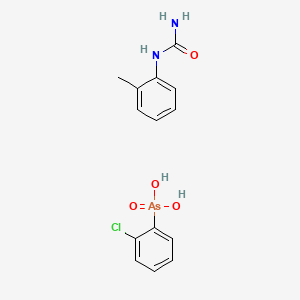
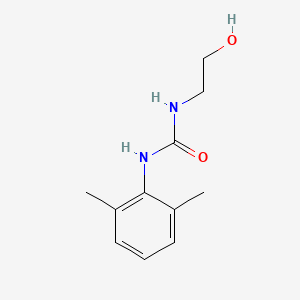
![Bicyclo[4.2.0]octa-1,3,5-triene, 3,4-dimethoxy-](/img/structure/B14638125.png)
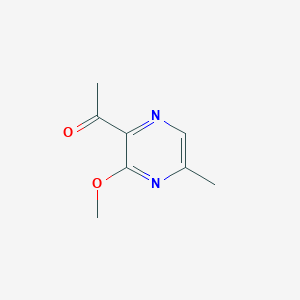
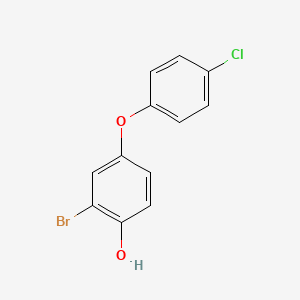
![Bicyclo[3.1.1]heptan-2-one, 6,6-dimethyl-3-(phenylmethylene)-](/img/structure/B14638146.png)
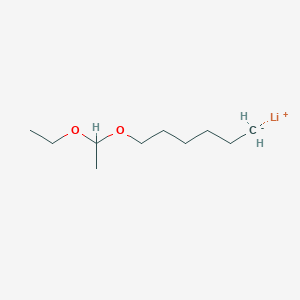
![1,2-Diethyl-4,5,6,7-tetraphenylspiro[2.4]hepta-1,4,6-triene](/img/structure/B14638174.png)
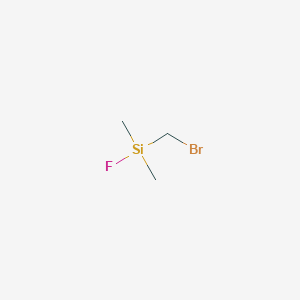

![Benzenemethanamine, 4-[(phenylmethyl)thio]-](/img/structure/B14638200.png)
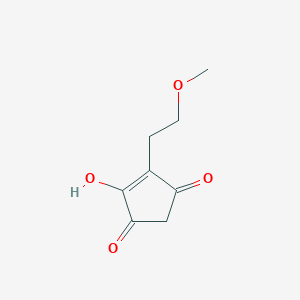
![4-Methyl-6-[[2-[[(3-methyl-6-oxocyclohexa-2,4-dien-1-ylidene)-phenylmethyl]amino]ethylamino]-phenylmethylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14638204.png)
